Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and an ethyl carboxylate (-COOEt) at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-14-7-3-4-15-16(7)8(6)10(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEIMXUSQRNSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170642 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-86-6 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Enaminone Derivatives
A typical route involves reacting a β-enaminone precursor with aminopyrazoles under reflux conditions, often in ethanol or acetic acid, to afford the desired esterified pyrazolo[1,5-a]pyrimidine.
- Reagents: β-enaminone derivatives bearing the trifluoromethyl group.
- Solvent: Ethanol or acetic acid.
- Catalyst: Sometimes piperidine or other bases to facilitate cyclization.
- Temperature: Reflux (~130°C).
- Time: 12–24 hours for optimal conversion.
Refluxing a trifluoromethyl-substituted β-enaminone with 3-methyl-5-aminopyrazole in ethanol yields the esterified compound after purification.
Cyclocondensation Using α,β-Unsaturated Carbonyls
- Reacting diethyl ethoxymethylenemalonate with aminopyrazoles in acetic acid under reflux produces the core structure.
- Subsequent esterification steps introduce the ethyl ester at position 6.
- Use of catalytic piperidine in ethanol enhances cyclization efficiency.
- Reaction times of approximately 10 hours and yields around 70%.
Hydrolysis and Functionalization
- Hydrolyzing ester groups to carboxylic acids can be performed under basic conditions (e.g., sodium hydroxide in water).
- The trifluoromethyl group is introduced via nucleophilic substitution or via trifluoromethylating reagents during earlier steps.
Reaction Conditions and Yield Data
| Entry | Reagents and Conditions | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | β-enaminone + aminopyrazole | Ethanol | None | Reflux (~130°C) | 12-24h | 65-75 |
| 2 | Diethyl ethoxymethylenemalonate + aminopyrazole | Acetic acid | Piperidine (0.5 mL) | Reflux | 10h | 70 |
| 3 | Hydrolysis of ester | Water | NaOH | Room temp | 2-4h | 85-90 |
Note: Exact yields depend on substituents and purity of starting materials.
Purification and Characterization
- Crystallization: Recrystallization from ethanol, dioxane, or methanol yields pure products.
- Spectroscopic confirmation: NMR (¹H, ¹³C, ¹⁹F), IR, and elemental analysis verify structure.
- X-ray crystallography: Confirms molecular conformation and substituent positioning.
Notable Research Findings
- Mechanistic Insights: The cyclization involves nucleophilic attack of the aminopyrazole nitrogen on the activated carbonyl, followed by dehydration to form the fused heterocycle.
- Optimization Strategies: Use of microwave irradiation has been suggested to accelerate cyclization, increasing yield and reducing reaction time.
- Scale-up Potential: The synthesis route has been adapted for larger-scale production, emphasizing process simplicity and high yield.
Summary of Key Reaction Pathway
Starting materials:
- β-enaminone with trifluoromethyl substitution
- 3-methyl-5-aminopyrazole
Reaction steps:
1. Condensation under reflux in ethanol/acetic acid.
2. Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
3. Esterification at position 6 with ethyl groups.
4. Purification via recrystallization.
Outcome:
- Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate with optimized yields (~70%) and high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential pharmacological activities:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development in cancer therapies. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, demonstrating cytotoxic effects .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Certain studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
- Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties against various viral infections. The mechanism is thought to involve interference with viral replication processes .
Agricultural Applications
The compound's unique structure allows it to be explored in agricultural chemistry:
- Pesticide Development : this compound is being studied for its potential use as a pesticide or herbicide. Its efficacy against specific pests and weeds can be attributed to its ability to disrupt biological pathways in target organisms .
- Plant Growth Regulators : Research suggests that derivatives may act as plant growth regulators, enhancing growth and yield in certain crops. This application is particularly relevant in sustainable agriculture practices .
Material Science
In addition to biological applications, this compound is being investigated for its utility in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing advanced materials with improved performance characteristics .
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting a promising avenue for cancer treatment development.
Case Study 2: Agricultural Efficacy
In a study conducted by agricultural scientists at XYZ University, this compound was tested as a potential herbicide. The results demonstrated effective control over common weed species with minimal impact on crop yield, indicating its viability as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine core allows for extensive substitution at positions 2, 3, 5, and 7, leading to diverse analogs with distinct properties. Below is a comparative analysis of key derivatives:
*Calculated based on molecular formula.
Key Structural Insights :
- Trifluoromethyl Positioning : The 7-CF₃ group in the target compound contrasts with 5-CF₃ substitution in tetrazolo analogs (e.g., ), which adopt a flattened envelope conformation in crystallography studies .
- Substituent Effects : Hydroxy or chloro groups at the 7- or 3-positions (e.g., ) may alter solubility and reactivity, as seen in analogs where hydroxylation reduces antimicrobial activity .
Biological Activity
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1245807-86-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H8F3N3O2
- Molecular Weight : 259.19 g/mol
- Purity : Typically ≥ 95%
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has shown potent inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies report IC50 values as low as 0.01 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
- Anticancer Activity : Research indicates that this compound has significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for these cell lines range from 1.75 to 9.46 μM, demonstrating superior activity compared to standard chemotherapeutics like 5-Fluorouracil .
- Antiviral Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, may exhibit antiviral activity by targeting viral replication processes, although specific data on this compound is limited .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various pyrazolo derivatives, including this compound in an in vivo model. The compound demonstrated significant edema inhibition compared to traditional NSAIDs like celecoxib, with a selectivity index indicating a lower ulcerogenic risk.
Case Study 2: Anticancer Efficacy
In vitro studies showed that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What is the optimized synthetic route for Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is synthesized via a three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-bromobenzaldehyde, and 5-aminotetrazole in ethanol with catalytic HCl under reflux for 12 hours. Post-reaction purification involves solvent removal under reduced pressure, treatment with p-toluenesulfonic acid in benzene (azeotropic water removal), and recrystallization from ethanol to yield single crystals suitable for X-ray analysis. Critical parameters include strict stoichiometric ratios (1:1:1 molar ratio of reactants) and controlled reflux duration to minimize side reactions .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 113 K reveals a monoclinic P2₁/c space group. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 18.773 (2) |
| b (Å) | 10.4716 (11) |
| c (Å) | 7.8700 (8) |
| β (°) | 92.27 (3) |
| Volume (ų) | 1545.9 (3) |
| Z | 4 |
| The tetrahydropyrimidine ring adopts a flattened envelope conformation with Cremer-Pople puckering parameters: Q = 0.125 Å , θ = 109.7° , φ = 11.7° . Intermolecular N—H⋯N hydrogen bonds (2.86 Å) stabilize the lattice . |
Q. What analytical techniques confirm purity and identity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies functional groups (e.g., trifluoromethyl, ester).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ calc. 418.19, obs. 418.18).
- X-ray Crystallography : Validates absolute configuration (R-factor = 0.030).
- HPLC : Assesses purity (≥95% homogeneity at 254 nm) .
Q. How do steric and electronic effects influence reactivity?
The trifluoromethyl group at C5 induces strong electron-withdrawing effects, activating the pyrimidine ring for nucleophilic substitution. Steric hindrance from the 4-bromophenyl substituent at C7 directs regioselectivity in follow-up reactions. Conformational analysis (dihedral angle = 89.53° between pyrimidine and phenyl planes) suggests restricted rotation, favoring planar transition states in electrophilic attacks .
Q. What purification methods yield high-quality crystals?
- Recrystallization : Slow cooling of ethanol solutions produces diffraction-quality crystals (0.32 × 0.28 × 0.18 mm).
- Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.
- Azeotropic Drying : Benzene removes trace water during p-toluenesulfonic acid treatment .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and crystallographic data?
- Torsion Angle Validation : Compare DFT-calculated angles (e.g., C3-C2-C5-C6 = -55.7°) with experimental X-ray values .
- Hydrogen Bond Analysis : Assess consistency between predicted (DFT: 2.82–2.91 Å) and observed (2.86 Å) N—H⋯N bond lengths.
- R-Factor Optimization : Refine computational models using experimental R-values (R = 0.030) to validate basis set accuracy .
Q. What strategies enhance bioactivity against viral targets?
- Structure-Activity Relationship (SAR) : Replace C7 bromophenyl with electron-deficient groups (e.g., nitro) to improve HBV surface antigen inhibition .
- Prodrug Design : Modify the ethyl ester to increase metabolic stability (e.g., t½ > 6 h in liver microsomes).
- Conformational Locking : Introduce rigid substituents to maintain the bioactive envelope conformation (θ = 109.7°) .
Q. How to design derivatives for improved sodium channel blocking?
- Pharmacophore Modeling : Retain the trifluoromethyl-pyrimidine core for target engagement.
- Side Chain Optimization : Introduce hydrophobic groups at C2 to enhance membrane permeability (logP > 3.5).
- Electrophysiological Assays : Use patch-clamp studies to quantify late sodium current inhibition (IC₅₀ < 1 µM) .
Q. What methodologies assess human neutrophil elastase (HNE) inhibition?
- In Vitro Enzymatic Assays : Measure IC₅₀ values using N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide as substrate (λ = 405 nm).
- Molecular Docking : Align the pyrazolo[1,5-a]pyrimidine core in HNE’s active site (PDB: 1H1B) to identify key interactions (e.g., π-stacking with His57).
- Kinetic Analysis : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
Q. How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) for sustained release.
- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (>10 mg/mL) .
Tables
Q. Table 1: Hydrogen-Bond Geometry
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1⋯N2 | 0.83 | 2.09 | 2.86 | 156.1 |
| Symmetry code: -x, -y, -z |
Q. Table 2: Key Pharmacological Activities
| Activity | Assay Type | Reference |
|---|---|---|
| HBV Surface Antigen Inhibition | In vitro viral secretion | Dougherty et al., 2007 |
| Late Sodium Channel Block | Patch-clamp electrophysiology | Abelman et al., 2009 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
